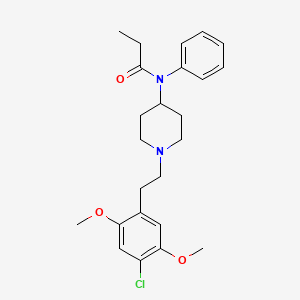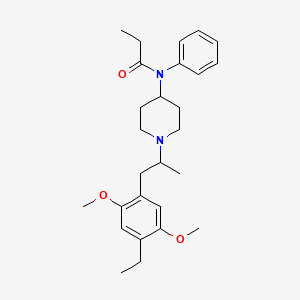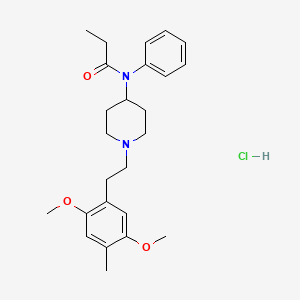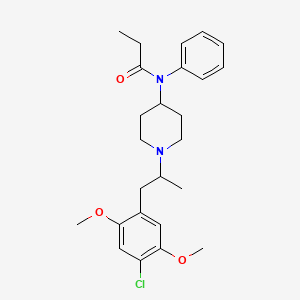
N-(1-(1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(DOC) Fentanyl (hydrochloride): N-(4-chloro-2,5-dimethoxyphenyl)propan-2-ylpiperidin-4-yl-N-phenylpropionamide monohydrochloride , is a synthetic opioid analgesic. It is structurally similar to fentanyl, a potent opioid used for pain management. This compound is categorized as a phenethylamine and is regulated as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(DOC) Fentanyl (hydrochloride) involves multiple steps, starting from the appropriate phenethylamine precursor. The general synthetic route includes:
Nitration and Reduction: The initial step involves nitration of a suitable aromatic compound followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated using a halogenated alkane to introduce the desired side chain.
Acylation: The alkylated amine undergoes acylation with propionyl chloride to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of N-(DOC) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and safety.
化学反应分析
Types of Reactions:
Oxidation: N-(DOC) Fentanyl (hydrochloride) can undergo oxidation reactions, typically involving the aromatic ring or the side chain.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: N-(DOC) Fentanyl (hydrochloride) is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs in forensic and toxicological studies.
Biology: In biological research, this compound is studied for its interaction with opioid receptors, providing insights into the structure-activity relationships of opioid analgesics.
Medicine: Although not used clinically, N-(DOC) Fentanyl (hydrochloride) is valuable in preclinical studies to understand the pharmacodynamics and pharmacokinetics of fentanyl analogs.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new opioid analgesics and in the calibration of analytical instruments.
作用机制
N-(DOC) Fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the G-protein-coupled receptors, which activate intracellular signaling pathways that modulate pain perception and response.
相似化合物的比较
Similar Compounds:
Fentanyl: The parent compound, widely used in clinical settings for pain management.
Carfentanil: A more potent analog used in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia.
Uniqueness: N-(DOC) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which may alter its binding affinity and potency compared to other fentanyl analogs. The presence of the 4-chloro-2,5-dimethoxyphenyl group distinguishes it from other analogs, potentially affecting its pharmacological profile.
If you have any more questions or need further details, feel free to ask!
属性
分子式 |
C25H33ClN2O3 |
|---|---|
分子量 |
445.0 g/mol |
IUPAC 名称 |
N-[1-[1-(4-chloro-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN2O3/c1-5-25(29)28(20-9-7-6-8-10-20)21-11-13-27(14-12-21)18(2)15-19-16-24(31-4)22(26)17-23(19)30-3/h6-10,16-18,21H,5,11-15H2,1-4H3 |
InChI 键 |
MYUPALHKQYRWHK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C=C2OC)Cl)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



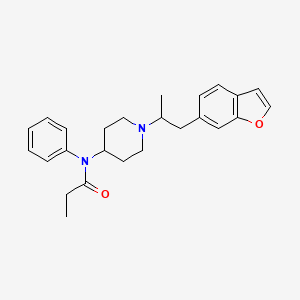
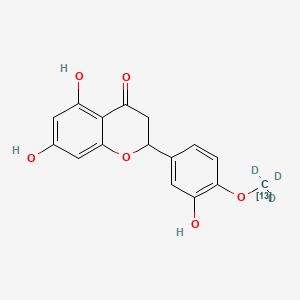
![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
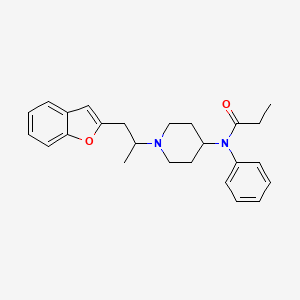

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
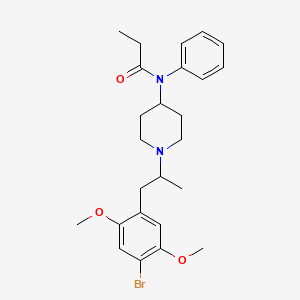

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
